6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-amine
Overview
Description
The compound “6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-amine” belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, aminopyrimidines can generally be synthesized through various methods. For instance, one method involves the reaction of aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate .Scientific Research Applications
Chemical Transformations and Synthesis
6-(2,4-Difluorophenyl)-2-methylpyrimidin-4-amine is used in various chemical transformations and synthesis processes. For instance, it undergoes ring transformations in reactions with nucleophiles. This is evident in studies where reactions involving 6-substituted derivatives of 2-halogenopyridines with potassium amide in liquid ammonia led to the formation of compounds like 4-amino-2-methylpyrimidine through rearrangements and ring transformations (Hertog, Plas, Pieterse, & Streef, 2010). Similarly, amination reactions of isomeric dibromopyridines with potassium amide in liquid ammonia yielded diaminopyridines and 4-amino-2-methylpyrimidine as end-products (Streef & Hertog, 2010).
Synthesis of Derivatives
The compound also finds application in the synthesis of various derivatives. For example, thiazolo[4,5‐d]pyrimidine derivatives were successfully formed from reactions involving 4-amino-5-bromo-2-substituted-aminopyrimidines, which are derivatives of 6-methylpyrimidine (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Structural Analysis and Material Synthesis
Structural analysis and material synthesis are other notable areas where this compound plays a role. For example, research involving regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine revealed the formation of specific structures, underpinning the compound's role in the creation of molecular structures (Doulah et al., 2014).
Mechanism of Action
Properties
IUPAC Name |
6-(2,4-difluorophenyl)-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3/c1-6-15-10(5-11(14)16-6)8-3-2-7(12)4-9(8)13/h2-5H,1H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBMOHINUBXKKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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